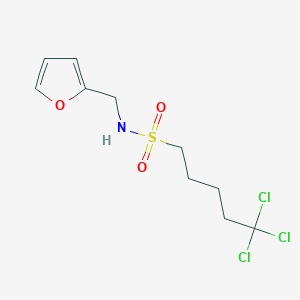![molecular formula C10H13N3 B2536692 (1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine CAS No. 1447963-42-9](/img/structure/B2536692.png)
(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyridine core . The InChI code for this compound is 1S/C10H13N3/c1-8(11)6-9-7-12-13-5-3-2-4-10(9)13/h2-5,7-8H,6,11H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, have been studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.23 . It is a liquid in its physical form .Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Properties
A study demonstrated the synthesis of pyrazole derivatives, including those related to (1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine. These compounds showed potential biological activity against breast cancer and microbes, indicating their use in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Bicyclization Approaches for Diverse Derivatives
Research on the synthesis of pyrazolo[3,4-b]pyridine derivatives through a four-component bicyclization strategy highlighted the versatility of these compounds. This approach yielded a variety of multicyclic structures, indicating their potential in creating diverse pharmaceutical and chemical compounds (Tu et al., 2014).
Synthesis of Triazolo and Pyrazolo Derivatives
A study focused on the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, which are important in the development of new pharmaceuticals. These compounds were synthesized through cyanoacetylation reactions, highlighting the chemical versatility and potential for drug development (Ibrahim et al., 2011).
Synthesis of Pyrazolo[3,4-b]pyridines in Ionic Liquid
Another study successfully synthesized 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using an environmentally friendly method in ionic liquid without any catalyst. This approach indicates the compound's utility in green chemistry and potential for environmentally sustainable pharmaceutical manufacturing (Shi et al., 2010).
Apoptosis Inducing Agents and Antimicrobial Activity
Pyrazole, pyridinone, and 1,2,3-triazole hybrids were synthesized for apoptosis studies on ovarian follicles and for in vitro antibacterial activity. This indicates the potential of these compounds in biomedical research and therapeutic applications (Sindhu et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target nicotinamide phosphoribosyltransferase (nampt), which plays a crucial role in the nad+ salvage pathway .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity, suggesting that (1-methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine might also act as an inhibitor .
Biochemical Pathways
Given its potential target, nampt, it might affect the nad+ salvage pathway .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound might also have similar effects.
properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-3-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8(11)6-9-7-12-13-5-3-2-4-10(9)13/h2-5,7-8H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRHUPVUEYNNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=CC=CN2N=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)
![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)

![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)

![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2536625.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2536626.png)
![1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2536627.png)


![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide](/img/structure/B2536631.png)